molecular formula C8H8O3 B8412999 3-(Furan-2-yl)but-2-enoic acid

3-(Furan-2-yl)but-2-enoic acid

Cat. No. B8412999
M. Wt: 152.15 g/mol
InChI Key: PWSGIAZISDWKNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04808595

Procedure details

The title compound was prepared according to the procedure described for 2-sulfamoyl-6-methylfuro[3.2-c]pyridin-4-(5H)-one (Example 12 Step A) except 3-(2-furanyl)-3-methylacrylic acid was substituted for 3-(2-furanyl)methacrylic acid. Title compound was obtained in 41% yield, m.p. 239°-241° C., after crystallization from methanol.
Name
2-sulfamoyl-6-methylfuro[3.2-c]pyridin-4-(5H)-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
S([C:5]1[O:13][C:12]2[CH:11]=[C:10](C)[NH:9][C:8](=[O:15])[C:7]=2[CH:6]=1)(=O)(=O)N.O1C=CC=[C:17]1C(C)=CC(O)=O.O1C=CC=C1C=C(C)C(O)=O>>[CH3:17][C:11]1[C:12]2[O:13][CH:5]=[CH:6][C:7]=2[C:8](=[O:15])[NH:9][CH:10]=1

Inputs

Step One
Name
2-sulfamoyl-6-methylfuro[3.2-c]pyridin-4-(5H)-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(N)(=O)(=O)C1=CC=2C(NC(=CC2O1)C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(=CC=C1)C(=CC(=O)O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(=CC=C1)C=C(C(=O)O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared

Outcomes

Product
Name
Type
product
Smiles
CC=1C2=C(C(NC1)=O)C=CO2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.